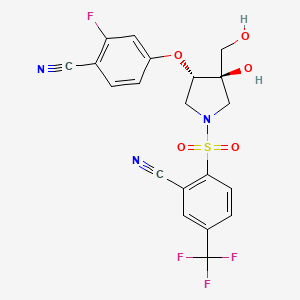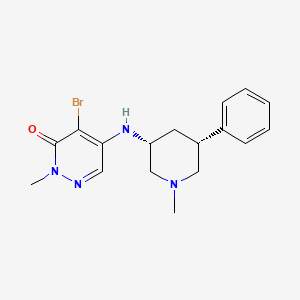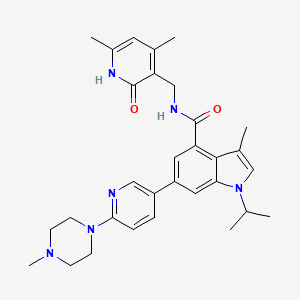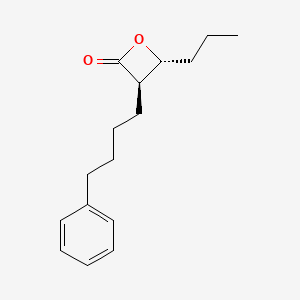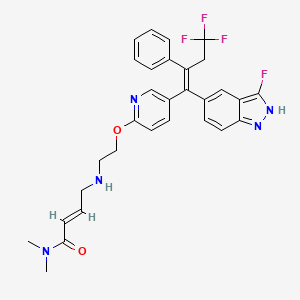
H3B-6545
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H3B-6545 es un novedoso antagonista covalente selectivo del receptor de estrógenos. Ha mostrado una actividad preclínica significativa en modelos de cáncer de mama resistentes a la terapia. Este compuesto se dirige al receptor de estrógenos alfa, que juega un papel crucial en el crecimiento y progresión de los cánceres de mama luminales .
Métodos De Preparación
La preparación de H3B-6545 implica el diseño de fármacos basado en la estructura para mejorar la potencia del andamiaje principal. La ruta sintética incluye el compromiso covalente con la cisteína-530 para lograr su actividad antagonista . Los métodos detallados de producción industrial no están disponibles públicamente, pero el compuesto se sintetiza para mantener la potencia contra el receptor de estrógenos alfa tanto de tipo salvaje como mutante .
Análisis De Reacciones Químicas
H3B-6545 experimenta reacciones de enlace covalente, específicamente dirigidas a la cisteína-530 en el receptor de estrógenos alfa. Este compromiso covalente es crucial para su actividad antagonista. El compuesto demuestra una actividad significativa y superioridad sobre los tratamientos estándar como el fulvestrant . Los reactivos y condiciones comunes utilizados en estas reacciones no se detallan explícitamente en la literatura disponible.
Aplicaciones Científicas De Investigación
H3B-6545 ha mostrado resultados prometedores en estudios preclínicos para el tratamiento del cáncer de mama positivo al receptor de estrógenos alfa resistente a la terapia endocrina. Es eficaz contra las formas de tipo salvaje y mutante del receptor de estrógenos alfa, convirtiéndolo en un posible tratamiento para pacientes con cáncer de mama resistente . Actualmente, el compuesto está en ensayos clínicos para evaluar aún más su eficacia y seguridad .
Mecanismo De Acción
H3B-6545 ejerce sus efectos uniéndose covalentemente a la cisteína-530 en el receptor de estrógenos alfa. Esta unión impone una conformación antagonista, inactivando tanto el receptor de estrógenos alfa de tipo salvaje como el mutante. Este mecanismo es crucial para su eficacia en modelos de cáncer de mama resistentes a la terapia .
Comparación Con Compuestos Similares
H3B-6545 es único en su capacidad para unirse covalentemente al receptor de estrógenos alfa, dirigiéndose a una cisteína que no está presente en otros receptores hormonales nucleares. Esto le confiere un perfil biológico y de actividad distinto en comparación con los moduladores selectivos del receptor de estrógenos y los degradadores selectivos del receptor de estrógenos . Compuestos similares incluyen H3B-5942, que también se dirige al receptor de estrógenos alfa pero puede no tener la misma potencia contra las mutaciones de la cisteína-530 .
Propiedades
IUPAC Name |
(E)-N,N-dimethyl-4-[2-[5-[(Z)-4,4,4-trifluoro-1-(3-fluoro-2H-indazol-5-yl)-2-phenylbut-1-enyl]pyridin-2-yl]oxyethylamino]but-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29F4N5O2/c1-39(2)27(40)9-6-14-35-15-16-41-26-13-11-22(19-36-26)28(21-10-12-25-23(17-21)29(31)38-37-25)24(18-30(32,33)34)20-7-4-3-5-8-20/h3-13,17,19,35H,14-16,18H2,1-2H3,(H,37,38)/b9-6+,28-24- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFTZIJTXCHJNE-HMOQVRKWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C=CCNCCOC1=NC=C(C=C1)C(=C(CC(F)(F)F)C2=CC=CC=C2)C3=CC4=C(NN=C4C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)/C=C/CNCCOC1=NC=C(C=C1)/C(=C(/CC(F)(F)F)\C2=CC=CC=C2)/C3=CC4=C(NN=C4C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29F4N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
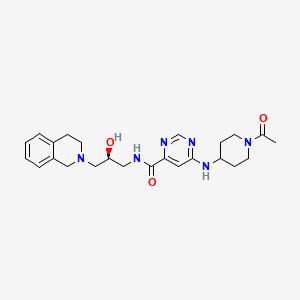
![N'-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethyl-ethane-1,2-diamine;dihydrochloride](/img/structure/B607830.png)
